Ethyl N-(2-(4-((2-hydroxycyclohexyl)methyl)phenoxy)ethyl)carbamate
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Overview
Description
Ethyl N-(2-(4-((2-hydroxycyclohexyl)methyl)phenoxy)ethyl)carbamate is a chemical compound known for its role as an insect juvenile hormone bioanalog
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(2-(4-((2-hydroxycyclohexyl)methyl)phenoxy)ethyl)carbamate typically involves the reduction of ethyl N-(2-(4-((2-oxocyclohexyl)methyl)phenoxy)ethyl)carbamate. This reduction can be achieved using various strains of Saccharomyces cerevisiae, which have shown enantioselective reduction potential . The reaction yields the cis and trans isomers of the compound with high enantiomeric purity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of bioreactors and fermentation processes involving Saccharomyces cerevisiae in different sizes, such as 250-ml shake-flasks and 1-l fermenters, has been explored . These methods ensure high yields and enantiomeric purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(2-(4-((2-hydroxycyclohexyl)methyl)phenoxy)ethyl)carbamate undergoes various chemical reactions, including reduction, oxidation, and substitution reactions. The reduction of the oxo group to a hydroxy group is a key reaction in its synthesis .
Common Reagents and Conditions
Common reagents used in the reduction of this compound include Saccharomyces cerevisiae strains, which act as biocatalysts . The reaction conditions typically involve controlled fermentation processes to achieve high yields and enantiomeric purity .
Major Products Formed
The major products formed from the reduction of ethyl N-(2-(4-((2-oxocyclohexyl)methyl)phenoxy)ethyl)carbamate are the cis and trans isomers of this compound .
Scientific Research Applications
Ethyl N-(2-(4-((2-hydroxycyclohexyl)methyl)phenoxy)ethyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl N-(2-(4-((2-hydroxycyclohexyl)methyl)phenoxy)ethyl)carbamate involves its interaction with specific molecular targets, mimicking the effects of insect juvenile hormones. This interaction disrupts the normal development and growth processes in insects, making it an effective bioanalog for pest control .
Comparison with Similar Compounds
Similar Compounds
- Ethyl N-(2-(4-((2-oxocyclohexyl)methyl)phenoxy)ethyl)carbamate
- Other chiral insect juvenile hormone analogs derived from substituted cyclopentanol
Uniqueness
Ethyl N-(2-(4-((2-hydroxycyclohexyl)methyl)phenoxy)ethyl)carbamate is unique due to its high enantiomeric purity and specific biological activity as an insect juvenile hormone analog. Its ability to undergo enantioselective reduction with high yields sets it apart from other similar compounds .
Properties
CAS No. |
120672-45-9 |
---|---|
Molecular Formula |
C18H27NO4 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
ethyl N-[2-[4-[(2-hydroxycyclohexyl)methyl]phenoxy]ethyl]carbamate |
InChI |
InChI=1S/C18H27NO4/c1-2-22-18(21)19-11-12-23-16-9-7-14(8-10-16)13-15-5-3-4-6-17(15)20/h7-10,15,17,20H,2-6,11-13H2,1H3,(H,19,21) |
InChI Key |
JZHZZCDSDITRIS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NCCOC1=CC=C(C=C1)CC2CCCCC2O |
Origin of Product |
United States |
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